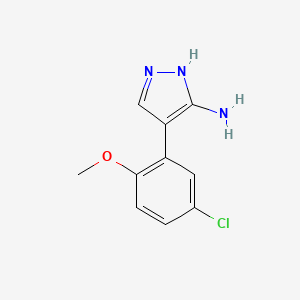

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperazine, which is a six-membered heterocyclic compound with the chemical formula C4H10N2 . It also contains 5-chloro-2-methoxyphenyl or 5-chloro-2-methoxyphenylboronic acid , which is a compound used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 5-chloro-2-methoxyphenylboronic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Anticoccidial and Antimicrobial Activities

Compounds related to pyrazole derivatives have been investigated for their biological activities, including anticoccidial and antimicrobial effects. For instance, derivatives of pyranopyrazole showed significant activity as coccidiostats and displayed antimicrobial properties, suggesting potential applications in treating infections and diseases in poultry (Georgiadis, 1976)[https://consensus.app/papers/products-furans-sunthesis-activity-georgiadis/8c18c867c451518b81c0f3ebb294f156/?utm_source=chatgpt].

Hydrogel Modification for Medical Applications

Amine compounds, including pyrazole derivatives, have been used to modify polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modified hydrogels exhibited increased thermal stability and promising antibacterial and antifungal activities, suggesting their applicability in medical fields, particularly in wound healing and drug delivery systems (Aly & El-Mohdy, 2015)[https://consensus.app/papers/modification-poly-vinyl-alcoholacrylic-acid-hydrogels-aly/ea49791336b95420b8e10fd59cb3bf80/?utm_source=chatgpt].

Anti-inflammatory and Anti-cancer Activities

Pyrazolo[1,5-a]pyrimidine derivatives synthesized under environmentally benign conditions have shown promising anti-inflammatory and anti-cancer activities. Such compounds represent potential therapeutic agents for treating inflammation and cancer, highlighting the importance of pyrazole derivatives in medicinal chemistry (Kaping et al., 2016)[https://consensus.app/papers/facile-synthesis-pyrazolo1-5apyrimidine-analogs-kaping/d64cb3d7beec5068ae6774fc9266c2fb/?utm_source=chatgpt].

Corrosion Inhibition

Pyranopyrazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds efficiently protect against corrosion, suggesting their utility in industrial applications where metal preservation is crucial (Yadav et al., 2016)[https://consensus.app/papers/corrosion-inhibition-performance-pyranopyrazole-yadav/5a1e103012ed58f3b75bac98b6c1a517/?utm_source=chatgpt].

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(11)4-7(9)8-5-13-14-10(8)12/h2-5H,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWSNPFRYQBQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)